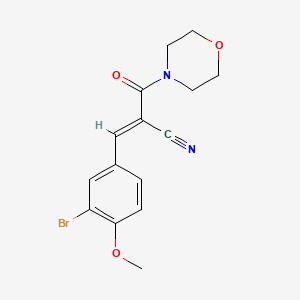
3-(3-bromo-4-methoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-bromo-4-methoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile, also known as BMS-378806, is a chemical compound used in scientific research. It belongs to the class of acrylonitriles and is known for its potential therapeutic applications.
Wirkmechanismus
3-(3-bromo-4-methoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile inhibits the HIV entry into host cells by binding to the viral envelope glycoprotein gp120. This binding prevents the interaction of gp120 with the host cell receptor CD4, which is necessary for the fusion of the virus with the host cell membrane. The inhibition of this fusion prevents the viral entry into the cell, thereby inhibiting the viral replication.
Biochemical and Physiological Effects:
3-(3-bromo-4-methoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile has been found to be a potent inhibitor of the HIV entry into host cells. It has been shown to have a high binding affinity for the viral envelope glycoprotein gp120 and to inhibit the viral entry at nanomolar concentrations. 3-(3-bromo-4-methoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile has also been found to be highly specific for the HIV gp120 and does not inhibit the entry of other viruses.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3-bromo-4-methoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high yield. It is also highly specific for the HIV gp120 and does not inhibit the entry of other viruses. However, 3-(3-bromo-4-methoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile has some limitations. It has a low solubility in water, which can limit its use in some experiments. It also has a short half-life in vivo, which can limit its therapeutic applications.
Zukünftige Richtungen
There are several future directions for the research on 3-(3-bromo-4-methoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile. One direction is to improve its solubility in water, which can increase its use in experiments. Another direction is to improve its half-life in vivo, which can increase its therapeutic applications. 3-(3-bromo-4-methoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile can also be modified to improve its potency and specificity for the HIV gp120. Finally, 3-(3-bromo-4-methoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile can be used as a lead compound for the development of new HIV entry inhibitors.
Synthesemethoden
3-(3-bromo-4-methoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile can be synthesized using a simple and efficient method. The method involves the reaction of 3-bromo-4-methoxybenzaldehyde with morpholine in the presence of a base to form the corresponding imine. This imine is then reacted with acrylonitrile to produce 3-(3-bromo-4-methoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile. The yield of the final product is high, and the purity can be easily achieved through recrystallization.
Wissenschaftliche Forschungsanwendungen
3-(3-bromo-4-methoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of the human immunodeficiency virus (HIV) entry into host cells. It works by binding to the viral envelope glycoprotein gp120 and preventing its interaction with the host cell receptor CD4. This inhibits the fusion of the virus with the host cell membrane, thereby preventing the viral entry into the cell.
Eigenschaften
IUPAC Name |
(E)-3-(3-bromo-4-methoxyphenyl)-2-(morpholine-4-carbonyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O3/c1-20-14-3-2-11(9-13(14)16)8-12(10-17)15(19)18-4-6-21-7-5-18/h2-3,8-9H,4-7H2,1H3/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUYRECBPDAEJI-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)N2CCOCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)N2CCOCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-cyclohexyl-N-[3-(dimethylamino)propyl]propanamide](/img/structure/B4976945.png)
![N-[5-(aminosulfonyl)-2-methylphenyl]-4-fluorobenzamide](/img/structure/B4976951.png)
![N,N-diethyl-1-{[1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinecarboxamide](/img/structure/B4976956.png)
![4-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}carbonyl)-6-isobutyl-2-pyrimidinamine](/img/structure/B4976957.png)
![tetrahydro-2-furanylmethyl 6-{[(4-bromophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B4976962.png)
![N-[4-(benzoylamino)-2,5-diethoxyphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B4976970.png)
![9-ethoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4976977.png)
![5-[(sec-butylamino)methylene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4976986.png)

![N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(methylthio)-1,3-thiazole-4-carboxamide](/img/structure/B4977009.png)
![butyl {3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}acetate](/img/structure/B4977016.png)
![dimethyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B4977019.png)
![11-(2,3-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4977032.png)
![ethyl 5-acetyl-4-methyl-2-{[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4977036.png)